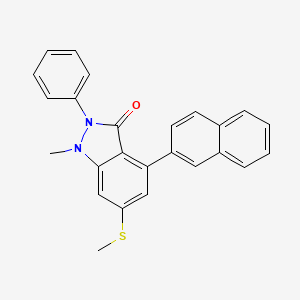
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and an indazole core
Vorbereitungsmethoden
The synthesis of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Naphthalene Ring: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Methylsulfanyl Group: This can be done using thiolation reactions with appropriate sulfur-containing reagents.
Final Assembly: The phenyl group is introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the indazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Wirkmechanismus
The mechanism of action of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one include other indazole derivatives and naphthalene-containing molecules. Some examples are:
1-Methyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-Methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methyl group on the indazole ring, potentially altering its chemical properties.
4-Naphthalen-2-yl-2-phenylindazol-3-one: Lacks both the methyl and methylsulfanyl groups, providing a simpler structure for comparison.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in its simpler analogs.
Eigenschaften
Molekularformel |
C25H20N2OS |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one |
InChI |
InChI=1S/C25H20N2OS/c1-26-23-16-21(29-2)15-22(19-13-12-17-8-6-7-9-18(17)14-19)24(23)25(28)27(26)20-10-4-3-5-11-20/h3-16H,1-2H3 |
InChI-Schlüssel |
LAAQTFCLFMGXRV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
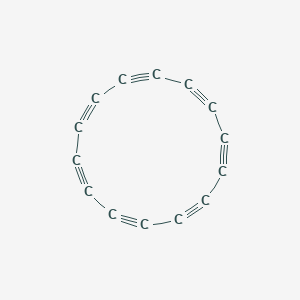
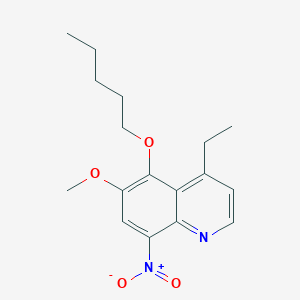

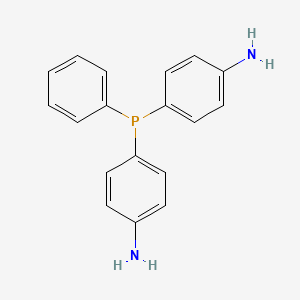
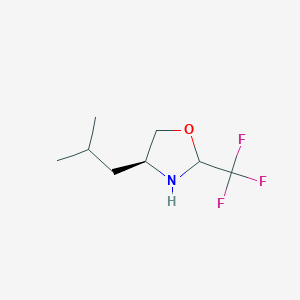
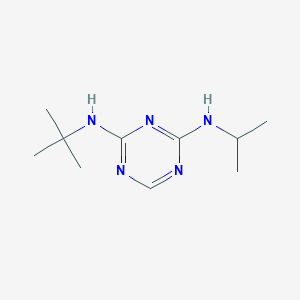

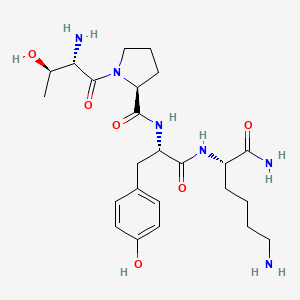
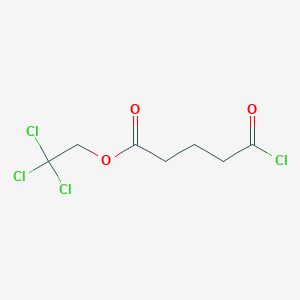
![4-[2-(Pyren-1-YL)ethenyl]benzonitrile](/img/structure/B12546369.png)
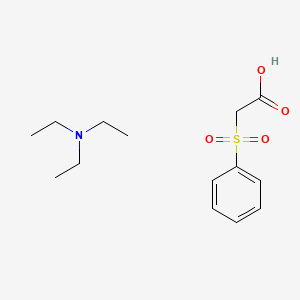

![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
